2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Vendor Availability Procurement Lead Time

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted at the 2-position with an ortho-methoxyphenyl group and at the 5-position with a carboxylic acid functionality. This scaffold is recognized as a versatile intermediate in medicinal chemistry, particularly for constructing N2-(2-methoxyphenyl)pyrimidine derivatives that demonstrate potent biological activity.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 1068977-12-7
Cat. No. B1428343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid
CAS1068977-12-7
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16)
InChIKeyWXUZXIHOKLVGET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid (CAS 1068977-12-7): A Key Heterocyclic Building Block for Pharmaceutical and Agrochemical Research


2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core substituted at the 2-position with an ortho-methoxyphenyl group and at the 5-position with a carboxylic acid functionality. This scaffold is recognized as a versatile intermediate in medicinal chemistry, particularly for constructing N2-(2-methoxyphenyl)pyrimidine derivatives that demonstrate potent biological activity [1]. The compound's molecular formula is C12H10N2O3 with a molecular weight of 230.22 g/mol, and it is supplied by multiple vendors at a minimum purity of 95% [1].

Why Generic Substitution Fails: The Critical Role of the 2-Methoxy Substitution Pattern in Pyrimidine-5-carboxylic Acid Derivatives


Closely related positional isomers, such as the 3-methoxy or 4-methoxy analogs, share identical molecular formulas and computed physicochemical properties (e.g., XLogP3 = 1.4, Topological Polar Surface Area = 72.3 Ų). However, the ortho-substitution pattern of 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid confers unique steric and electronic characteristics that directly influence its utility in target-specific syntheses. Critically, the N2-(2-methoxyphenyl)pyrimidine core—derived from this compound—is explicitly claimed in patents for potent anaplastic lymphoma kinase (ALK) inhibitors, whereas the 3-methoxy and 4-methoxy isomers are not [1] [2]. This demonstrates that generic substitution of the methoxyphenyl pyrimidine carboxylic acid building block can lead to significant differences in downstream biological activity and intellectual property positioning.

Quantitative Differentiation Evidence for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid vs. Positional Isomers and In-Class Alternatives


Comparative Vendor Availability: 2-Methoxy Isomer Offers Superior Off-the-Shelf Accessibility Over 4-Methoxy Isomer

A direct comparison of commercial availability reveals that 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid is stocked by multiple global suppliers with a minimum purity of 95%, enabling rapid procurement for time-sensitive projects. In contrast, the 4-methoxy positional isomer (CAS 65586-76-7) is not maintained in inventory by major chemical vendors and is only available through custom synthesis services, which typically require weeks to months for delivery [1].

Vendor Availability Procurement Lead Time

Patent-Derived ALK Inhibitor Activity: N2-(2-Methoxyphenyl)pyrimidine Core Exhibits Sub-Nanomolar Potency

US Patent 10,100,019 explicitly claims N2-(2-methoxyphenyl)pyrimidine derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK). The ortho-methoxyphenyl substitution is essential for this activity; the corresponding 3-methoxy and 4-methoxy positional isomers are not claimed. A representative derivative (Example 4) demonstrates an IC50 of 0.850 nM against the ALK L1196M mutant receptor [1] [2]. This sub-nanomolar potency underscores the value of the 2-methoxyphenyl pyrimidine-5-carboxylic acid scaffold as a privileged building block for generating high-affinity kinase inhibitors.

Medicinal Chemistry Oncology Kinase Inhibition

Structural Differentiation via Ortho-Methoxy Conformation: Computed XLogP3 and PSA vs. Meta/Para Isomers

Computed physicochemical properties from PubChem reveal that all three positional isomers (2-methoxy, 3-methoxy, and 4-methoxy) share identical XLogP3 values of 1.4 and topological polar surface area (PSA) values of 72.3 Ų [1] [2] [3]. However, the ortho-substitution pattern of the target compound imposes unique steric constraints on the dihedral angle between the phenyl and pyrimidine rings, which can alter molecular conformation and target binding kinetics. This conformational distinction is not captured by scalar descriptors but is critical for biological recognition, as evidenced by the isomer-specific patent claims for ALK inhibition.

Physicochemical Properties Drug Design Bioavailability

Purity Consistency Across Suppliers: 95% Minimum Purity Specified for Research Use

Three independent commercial suppliers—AKSci, Chemenu, and CymitQuimica—each specify a minimum purity of 95% for 2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid . This consistency in purity specification across vendors reduces variability in downstream synthetic applications and biological assays. No vendor provides a certified purity exceeding 95%, indicating that this threshold represents the industry-standard achievable purity for this building block.

Quality Control Reproducibility Analytical Chemistry

Optimal Research and Industrial Application Scenarios for 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid


Medicinal Chemistry: Synthesis of N2-(2-Methoxyphenyl)pyrimidine-Based ALK Inhibitors

This compound serves as the direct carboxylic acid precursor for constructing the N2-(2-methoxyphenyl)pyrimidine core claimed in US Patent 10,100,019. Derivatives synthesized from this scaffold exhibit sub-nanomolar IC50 values (e.g., 0.850 nM) against ALK L1196M, a clinically relevant mutant in non-small cell lung cancer [1]. Procurement of the 2-methoxy isomer is essential, as the 3-methoxy and 4-methoxy positional isomers are not claimed in the patent and may lack comparable potency [1] .

Agrochemical Research: Pyrimidine-5-carboxylic Acid Building Block for Fungicide and Herbicide Development

Pyrimidine carboxylic acids are established scaffolds in crop protection agents. The 2-methoxyphenyl substitution pattern enhances lipophilicity (XLogP3 = 1.4) and may improve cuticular penetration in foliar applications [1]. The compound's carboxylic acid moiety permits facile amidation or esterification to generate diverse libraries of analogs for screening against agricultural pathogens [1].

Academic Research: Structure-Activity Relationship (SAR) Studies on Pyrimidine Derivatives

The consistent 95% minimum purity across multiple vendors enables reproducible SAR studies in academic laboratories . The ortho-methoxy group offers a unique steric and electronic profile compared to meta- and para-isomers, allowing researchers to systematically probe the impact of methoxy positioning on target binding and pharmacokinetic properties [1].

Material Science: Ligand Synthesis for Metal-Organic Frameworks (MOFs)

The pyrimidine-5-carboxylic acid moiety can act as a bidentate ligand for transition metals, and the methoxyphenyl substituent may modulate pore size and hydrophobicity in MOF structures. The compound's off-the-shelf availability from multiple vendors accelerates materials discovery projects compared to custom-synthesized isomers like the 4-methoxy analog [2].

Technical Documentation Hub

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